Hsp90-IN-17

Description

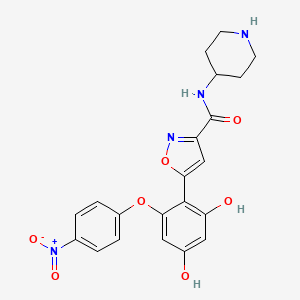

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20N4O7 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-piperidin-4-yl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C21H20N4O7/c26-14-9-17(27)20(18(10-14)31-15-3-1-13(2-4-15)25(29)30)19-11-16(24-32-19)21(28)23-12-5-7-22-8-6-12/h1-4,9-12,22,26-27H,5-8H2,(H,23,28) |

InChI Key |

WPCKTHWXJWRNOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Hsp90-IN-17: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery and synthetic pathway of Hsp90-IN-17, a potent inhibitor of Heat Shock Protein 90 (Hsp90). Designed for researchers, scientists, and drug development professionals, this document outlines the core scientific principles, experimental methodologies, and critical data associated with this compound.

Introduction to Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins. In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy. This compound belongs to a class of resorcinol-based synthetic inhibitors that bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.

Discovery of this compound

This compound was identified through research focused on developing novel, potent, and selective small molecule inhibitors of Hsp90. The discovery process for this and similar resorcinol-based inhibitors typically involves high-throughput screening of chemical libraries followed by structure-activity relationship (SAR) studies to optimize potency and drug-like properties. This compound is specifically cited as "Example 5" in the patent WO2010121963, which describes a series of resorcinol derivatives as Hsp90 inhibitors for the treatment of proliferative diseases like cancer.

Synthesis Pathway

The synthesis of this compound and related resorcinol-based Hsp90 inhibitors generally follows a convergent synthetic strategy. A key step involves the formation of an amide bond between a substituted benzoic acid and an appropriate amine, followed by the incorporation of the characteristic resorcinol moiety. While the precise, step-by-step synthesis of this compound is proprietary and detailed within its patent, a representative synthetic pathway for this class of compounds is outlined below.

General Synthesis of Resorcinol-Based Hsp90 Inhibitors:

A multi-step synthesis is typically employed, starting from commercially available precursors. The core structure is assembled through sequential reactions, often including:

-

Amide Coupling: A substituted benzoic acid is activated and coupled with a suitable amine to form the central benzamide core.

-

Functional Group Interconversion: Modification of functional groups on the aromatic rings to introduce key substituents that enhance binding affinity and selectivity for Hsp90.

-

Final Assembly: The resorcinol group is introduced, often in a protected form, and then deprotected in the final steps to yield the active inhibitor.

Quantitative Data

The following table summarizes the inhibitory activity of this compound and other representative resorcinol-based Hsp90 inhibitors against various cancer cell lines.

| Compound | Target | Assay Type | IC50 / GI50 | Cell Line | Reference |

| This compound | Hsp90 | (Not Specified) | (Not Publicly Available) | (Not Publicly Available) | WO2010121963 |

| CCT018159 | Hsp90β | ATPase Inhibition | Comparable to 17-AAG | - | [1] |

| CCT018159 | Cell Growth | Proliferation Assay | 5.3 µM (mean) | Human cancer cell panel | [1] |

| Compound 30f | Hsp90α | Inhibitory Activity | 5.3 nM | - | [2] |

| Compound 30f | Cell Growth | Growth Inhibition | 0.42 µM | H1975 (NSCLC) | [2] |

| Ganetespib (STA-9090) | Cell Growth | Proliferation Assay | 6.5 nM (average) | Lung cancer cell lines | [3] |

| AUY922 | Cell Growth | Proliferation Assay | (Not specified) | Metastatic breast cancer | [3] |

Signaling Pathways and Experimental Workflows

Hsp90 inhibitors, including this compound, exert their effects by disrupting multiple oncogenic signaling pathways simultaneously. This is due to the degradation of a wide array of Hsp90 client proteins.

Caption: Hsp90 Inhibition Signaling Pathway.

The characterization of Hsp90 inhibitors involves a series of in vitro and cell-based assays.

Caption: Experimental Workflow for Hsp90 Inhibitor Characterization.

Experimental Protocols

Hsp90 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.

-

Reagents: Recombinant human Hsp90β, ATP, and a malachite green-based phosphate detection kit.

-

Procedure:

-

Incubate varying concentrations of the test compound with Hsp90β in assay buffer for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate for 90 minutes at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

-

Calculate the IC50 value from the dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells.

-

Cell Lines: A panel of human cancer cell lines (e.g., H1975, MCF-7, BT-474).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Western Blot Analysis for Client Protein Degradation

This method is used to confirm the mechanism of action by observing the degradation of Hsp90 client proteins.

-

Reagents: Primary antibodies against Hsp90 client proteins (e.g., Her2, EGFR, Akt, c-Raf) and Hsp70, and appropriate secondary antibodies.

-

Procedure:

-

Treat cancer cells with the test compound for 24-48 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in Hsp70 expression is a hallmark of Hsp90 inhibition.[1]

-

Conclusion

This compound is a promising resorcinol-based Hsp90 inhibitor with potential for development as an anticancer therapeutic. This guide provides a foundational understanding of its discovery, a representative synthesis pathway, and the key experimental protocols for its characterization. The multi-targeted approach of Hsp90 inhibition continues to be a vibrant area of research in oncology.

References

- 1. In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of a series of resorcinol-based N-benzyl benzamide derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of Hsp90 Inhibition in Neurodegenerative Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Hsp90 inhibitors, with a focus on the well-characterized compound 17-allylamino-17-demethoxygeldanamycin (17-AAG), in models of neurodegenerative diseases. The information presented herein is intended to serve as a resource for researchers and professionals in the field of neurotherapeutics and drug development, offering a consolidated summary of key findings, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

Core Concepts: Hsp90 Inhibition in Neurodegeneration

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and degradation of a wide array of "client" proteins. In the context of neurodegenerative diseases, many of these client proteins are implicated in pathogenic processes, including the aggregation of misfolded proteins and aberrant signaling cascades. Inhibition of Hsp90 has emerged as a promising therapeutic strategy due to its dual mechanism of action:

-

Activation of the Heat Shock Response: Hsp90 inhibitors disrupt the association between Hsp90 and Heat Shock Factor 1 (HSF1), a transcription factor.[1] This leads to the activation of HSF1, which then translocates to the nucleus and initiates the transcription of other heat shock proteins (HSPs), such as Hsp70.[1][2] These induced HSPs can help refold misfolded proteins or target them for degradation, thereby mitigating protein aggregation.[1]

-

Degradation of Client Proteins: By inhibiting the chaperone function of Hsp90, client proteins are destabilized and subsequently targeted for degradation through the ubiquitin-proteasome pathway.[3] In neurodegenerative diseases, this can lead to the clearance of toxic protein species such as mutant huntingtin and hyperphosphorylated tau.[3]

This guide will delve into the practical applications of these principles, showcasing data and methodologies from preclinical studies of 17-AAG in models of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease.

Data Presentation: Quantitative Effects of 17-AAG

The following tables summarize key quantitative data from preclinical studies of 17-AAG in various neurodegenerative models.

| Table 1: Alzheimer's Disease Models | |

| Model System | 17-AAG Treatment |

| Primary Cortical Neurons | 200 nM for 0.5h |

| Mature Hippocampal Neurons (21 DIV) | Co-treatment with 1 nM soluble Aβ for 4h |

| Tg2576 Transgenic Mice (6-month-old) | Daily intracerebroventricular injection for 7 days |

| Wild-type C57BL/6 Mice with soluble Aβ challenge | Not specified |

| JNPL3 and Tg2576 Mice | 5 or 25 mg/kg thrice weekly from 8 to 11 months |

| Table 2: Parkinson's Disease Models | |

| Model System | 17-AAG Treatment |

| OLN-93 cells expressing A53T α-synuclein | Not specified |

| Cultured oligodendrocytes | Not specified |

| Table 3: Huntington's Disease Models | |

| Model System | 17-AAG Treatment |

| SBMA Transgenic Mouse Model | Not specified |

| Cultured cells with wild-type (AR-24Q) and mutant (AR-97Q) AR | Dose-dependent |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of 17-AAG.

Alzheimer's Disease Model: Contextual Fear Conditioning

Objective: To assess associative learning and memory in a mouse model of Alzheimer's disease treated with 17-AAG.

Materials:

-

Conditioning chamber with an electrifiable grid floor, a sound source, and a calibrated shock generator.

-

Novel context chamber with different visual and olfactory cues.

-

Video recording and analysis system (e.g., ImageFZ software).

-

17-AAG solution for administration.

-

Alzheimer's disease mouse model (e.g., Tg2576) and wild-type controls.

Procedure:

-

Habituation: Place each mouse in the conditioning chamber and allow for free exploration for 120 seconds.[4]

-

Conditioning (Day 1):

-

Following habituation, present an auditory cue (e.g., white noise, 70dB, 10kHz) for 30 seconds.[5]

-

During the last 2 seconds of the auditory cue, deliver a mild footshock (e.g., 0.5 mA for 0.5 seconds).[5]

-

Repeat the tone-shock pairing at 90-second intervals for a total of 4 pairings.[5]

-

Administer 17-AAG or vehicle control to the mice as per the study design (e.g., intraperitoneal injection).

-

-

Context Testing (Day 2):

-

Approximately 24 hours after conditioning, place each mouse back into the original conditioning chamber for 6 minutes without any auditory cues or shocks.[5]

-

Record the total time the mouse spends "freezing" (complete immobility except for respiration).

-

-

Cued Testing (Day 3):

-

Approximately 24 hours after context testing, place each mouse in a novel chamber with different contextual cues.[5]

-

Allow the mouse to explore the new context for 120 seconds (baseline).[5]

-

Present the original auditory cue for a sustained period (e.g., 3 minutes) without any footshock.

-

Record the freezing behavior during the baseline and cued periods.

-

-

Data Analysis: Calculate the percentage of freezing time for each phase of the experiment. Compare the freezing behavior between 17-AAG treated and control groups using appropriate statistical analysis (e.g., t-test or ANOVA).

Parkinson's Disease Model: Thioflavin T Assay for α-Synuclein Aggregation

Objective: To quantify the effect of 17-AAG on the in vitro aggregation of α-synuclein.

Materials:

-

Recombinant α-synuclein monomer.

-

Thioflavin T (ThT) stock solution (1 mM in dH2O, filtered).

-

96-well black, clear-bottom microplate.

-

Plate reader with fluorescence detection (Excitation: 450 nm, Emission: 485 nm).

-

Shaking incubator.

-

17-AAG at various concentrations.

Procedure:

-

Preparation:

-

Prepare a reaction mixture containing α-synuclein monomer (e.g., 200 µM), ThT (final concentration 10 µM), and sodium azide (0.05%) in an appropriate buffer.[6]

-

Add different concentrations of 17-AAG or vehicle control to the respective wells.

-

-

Incubation and Measurement:

-

Dispense 80 µL of the reaction mixture into each well of the 96-well plate.[6]

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking (e.g., 3 minutes orbital shaking at 2000 rpm followed by 12 minutes quiescent period).

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 72 hours.[4]

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Determine the lag time (time to reach a threshold fluorescence value) and the maximum fluorescence intensity for each condition.

-

Compare the aggregation kinetics in the presence and absence of 17-AAG.

-

Huntington's Disease Model: Rotarod Test

Objective: To assess motor coordination and balance in a Huntington's disease mouse model treated with 17-AAG.

Materials:

-

Rotarod apparatus for mice.

-

Huntington's disease mouse model (e.g., R6/2 or YAC128) and wild-type controls.

-

17-AAG solution for administration.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.[7]

-

Training:

-

Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a short duration to habituate them to the apparatus.

-

For the accelerating rotarod paradigm, the speed gradually increases from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[7]

-

Conduct multiple training trials per day for several consecutive days.

-

-

Testing:

-

Administer 17-AAG or vehicle control according to the experimental design (e.g., 25 mg/kg, thrice weekly).[5]

-

Place the mouse on the accelerating rotarod.

-

Record the latency to fall from the rod or the time until the mouse passively rotates with the rod for two consecutive revolutions.

-

Perform multiple trials with an inter-trial interval (e.g., 30 minutes).[8]

-

-

Data Analysis:

-

Calculate the average latency to fall for each mouse.

-

Compare the motor performance between the 17-AAG treated and control groups using appropriate statistical methods.

-

Biochemical Analysis: Western Blotting for Synaptic Proteins

Objective: To quantify the expression levels of synaptic proteins (e.g., PSD95, Synapsin I) in neuronal cells or brain tissue following 17-AAG treatment.

Materials:

-

Primary antibodies against PSD95, Synapsin I, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Protein lysis buffer and protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting transfer system.

-

Chemiluminescence detection reagents and imaging system.

Procedure:

-

Sample Preparation:

-

Treat neuronal cell cultures or animal models with 17-AAG as described in the specific experimental design.

-

Lyse the cells or homogenize the brain tissue in lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Electrophoresis and Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-PSD95) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescence substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the protein of interest's band intensity to the loading control's intensity.

-

Compare the relative protein expression levels between different treatment groups.

-

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Hsp90 inhibitors in neurodegenerative models.

References

- 1. Transcription Inhibition of Heat Shock Proteins: A Strategy for Combination of 17-allylamino-17-demethoxygeldanamycin and Actinomycin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PET Monitoring the Induction of HSF1/HSP70 Expression Following 17-AAG Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of 17-allylamino-17-demethoxygeldanamycin (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 5. researchgate.net [researchgate.net]

- 6. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 7. Rotarod-Test for Mice [protocols.io]

- 8. protocols.io [protocols.io]

Identifying Target Client Proteins of Hsp90-IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to identify and validate the target client proteins of the Heat Shock Protein 90 (Hsp90) inhibitor, Hsp90-IN-17. The strategies outlined herein are broadly applicable to the characterization of other novel Hsp90 inhibitors.

Introduction to Hsp90 and its Inhibition

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a diverse array of substrate proteins, referred to as "client proteins." Many of these clients are key components of signal transduction pathways that are frequently dysregulated in cancer, such as receptor tyrosine kinases, steroid hormone receptors, and cell cycle regulators.[1][2] This reliance of cancer cells on Hsp90 function for the stability of oncoproteins makes it an attractive target for cancer therapy.[3][4]

Hsp90 inhibitors, such as this compound, typically function by competing with ATP for binding to the N-terminal ATPase domain of Hsp90.[5] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of client proteins, primarily via the ubiquitin-proteasome pathway.[5][6] The identification of the full spectrum of client proteins affected by a specific inhibitor is crucial for understanding its mechanism of action, predicting its therapeutic efficacy, and identifying potential off-target effects.

Experimental Workflow for Client Protein Identification

The identification of this compound target client proteins is a multi-step process that combines proteomic screening with targeted validation. The overall workflow is depicted below.

Caption: Experimental workflow for the identification and validation of this compound client proteins.

Quantitative Data Presentation

The following table summarizes the quantitative changes in the abundance of known Hsp90 client proteins upon treatment with an Hsp90 inhibitor, based on published proteomic studies. While specific data for this compound is not yet publicly available, these examples with other inhibitors illustrate the expected outcomes. Data is presented as fold change in protein expression in treated versus control cells.

| Client Protein | Function | Cancer Type | Hsp90 Inhibitor | Fold Change (Treated/Control) | Reference |

| Kinases | |||||

| AKT1 | Pro-survival signaling | Colon Cancer | 17-DMAG | 0.67 | [7] |

| CDK4 | Cell cycle progression | Colon Cancer | 17-DMAG | 0.71 | [7] |

| EGFR | Growth factor signaling | Colon Cancer | 17-DMAG | 0.50 | [7] |

| EPHA2 | Receptor tyrosine kinase | Colon Cancer | 17-DMAG | 0.58 | [7] |

| WEE1 | Cell cycle checkpoint | Colon Cancer | 17-DMAG | 0.63 | [7] |

| Transcription Factors | |||||

| HIF-1α | Angiogenesis, Metabolism | Various | 17-DMAG | Decreased | [8] |

| STAT3 | Cell proliferation, Survival | Various | 17-DMAG | Decreased | [8] |

| Other | |||||

| HER2 (ERBB2) | Receptor tyrosine kinase | Breast Cancer | 17-AAG | Decreased | [9] |

| RAF-1 | MAP kinase signaling | Breast Cancer | BIIB021 | Decreased | [9] |

Detailed Experimental Protocols

Affinity Purification-Mass Spectrometry (AP-MS)

This method is designed to identify proteins that physically interact with Hsp90 and are affected by this compound.

Objective: To isolate Hsp90-protein complexes from cells treated with this compound and identify the components by mass spectrometry.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-Hsp90 antibody or an affinity resin coupled with a derivative of this compound

-

Protein A/G agarose beads

-

Wash buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 0.1 M glycine pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

-

Urea, DTT, Iodoacetamide

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat one set of plates with a predetermined concentration of this compound and another with vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Immunoprecipitation/Affinity Purification:

-

Incubate the protein lysate with an anti-Hsp90 antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Alternatively, if using an inhibitor-coupled resin, incubate the lysate directly with the resin.

-

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer. Neutralize the eluate immediately with neutralization buffer.

-

Sample Preparation for Mass Spectrometry:

-

Denature the eluted proteins with urea.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

-

Data Analysis: Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Compare the protein abundances between the this compound-treated and control samples to identify proteins that show altered interaction with Hsp90.

Western Blotting for Client Protein Validation

This technique is used to confirm the degradation of candidate client proteins identified in the discovery phase.

Objective: To measure the relative abundance of a specific protein in cell lysates after treatment with this compound.

Materials:

-

Cell lysates from this compound-treated and control cells (prepared as in 4.1.2)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the candidate client protein

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.

Signaling Pathways Modulated by Hsp90 Inhibition

Hsp90 inhibition can simultaneously impact multiple signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. The degradation of key client proteins in these pathways is a primary mechanism of action for Hsp90 inhibitors.

Caption: Key signaling pathways affected by Hsp90 inhibition.

Hsp90 inhibition leads to the degradation of client proteins such as receptor tyrosine kinases (e.g., EGFR, HER2), AKT, and RAF.[10] This disrupts downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to decreased cell proliferation and survival.

Conclusion

The identification and validation of this compound target client proteins is a critical step in its preclinical and clinical development. The methodologies described in this guide, from broad-scale proteomic screening to targeted validation, provide a robust framework for elucidating the inhibitor's mechanism of action. A thorough understanding of the client proteins affected by this compound will enable a more informed development of this compound as a potential therapeutic agent.

References

- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Structural Basis of Hsp90 Inhibition by Ansamycin Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and functional basis of Heat shock protein 90 (Hsp90) inhibition by the "17-series" of ansamycin antibiotics, with a focus on the well-characterized inhibitors 17-allylamino-17-demethoxygeldanamycin (17-AAG) and 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG). This document provides a comprehensive overview of their mechanism of action, quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Hsp90 and its Inhibition

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activity of a wide array of "client" proteins.[1] Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer, such as protein kinases, transcription factors, and steroid hormone receptors.[1][2] In cancerous cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state within multi-chaperone complexes, making it an attractive target for cancer therapy.[2][3]

The ansamycin antibiotics, particularly geldanamycin and its derivatives 17-AAG and 17-DMAG, are potent inhibitors of Hsp90.[4][5] These molecules bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting ATP binding and hydrolysis, which is essential for the chaperone's function.[6][7] This inhibition leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis.[6][8]

Quantitative Data on Hsp90-Inhibitor Interactions

The binding affinity and inhibitory potency of 17-AAG and 17-DMAG against Hsp90 have been extensively characterized through various biochemical and cell-based assays. The following tables summarize key quantitative data for these inhibitors.

| Inhibitor | Assay Type | Target | Value | Reference(s) |

| 17-AAG | IC50 | Hsp90 (cell-free) | 5 nM | [9][10] |

| IC50 | Hsp90 (from tumor cells) | 8-35 nM | [10] | |

| IC50 | Hsp90 (from normal tissues) | 200-600 nM | [10] | |

| Kd | EhHsp90 | 10.77 µM | [11] | |

| IC50 (ATPase activity) | EhHsp90 | 30.90 µM | [11] | |

| GI50 (MCF-7 cells, 72h) | <2 µM | [12] | ||

| GI50 (SKBR-3 cells, 72h) | <2 µM | [12] | ||

| GI50 (MDA-MB-231 cells, 72h) | <2 µM | [12] | ||

| 17-DMAG | IC50 | Human Hsp90 | 62 nM | [5] |

| Kd | Human Hsp90 | 0.35 ± 0.04 µM | [13] | |

| IC50 (MG63 cells) | 74.7 nM | [14] | ||

| IC50 (Saos cells) | 72.7 nM | [14] | ||

| IC50 (HOS cells) | 75 nM | [14] | ||

| GI50 (SKBR3 cells) | 29 nM | [5] | ||

| GI50 (SKOV3 cells) | 32 nM | [5] |

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; GI50: Half-maximal growth inhibition.

Hsp90 Signaling and Inhibition Pathway

Hsp90's function is intricately linked to a dynamic cycle of ATP binding and hydrolysis, which is regulated by a host of co-chaperones. N-terminal inhibitors like 17-AAG and 17-DMAG disrupt this cycle, leading to the degradation of client proteins crucial for cancer cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Hsp90 inhibitors.

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.

Materials:

-

Purified Hsp90 protein

-

ATP solution (4 mM stock)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2

-

Malachite Green Reagent: Freshly prepare by mixing malachite green solution (0.0812% w/v), polyvinyl alcohol (2.32% w/v), and ammonium molybdate (5.72% w/v in 6 M HCl) in a 2:1:1 ratio with distilled water. Let the reagent stand for at least 2 hours at room temperature until it turns a golden-yellow color.

-

34% (w/v) Sodium Citrate solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the Hsp90 inhibitor (e.g., 17-AAG) in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Hsp90 protein (final concentration will depend on the specific activity of the protein batch, typically in the low micromolar range)

-

Inhibitor dilution or vehicle control

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop the reaction by adding 80 µL of the malachite green reagent to each well.

-

Add 10 µL of 34% sodium citrate to each well to stabilize the color.

-

Incubate at room temperature for 15-20 minutes.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Construct a phosphate standard curve to determine the amount of Pi released.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[14][15][16]

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability based on the reduction of the MTS tetrazolium compound by viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Hsp90 inhibitor (e.g., 17-AAG)

-

MTS reagent (containing PES)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the Hsp90 inhibitor in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the inhibitor dilutions or vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

Add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.[8][11]

X-ray Crystallography of Hsp90-Inhibitor Complex

Determining the crystal structure of Hsp90 in complex with an inhibitor provides invaluable insights into the molecular interactions driving inhibition.

1. Protein Expression and Purification:

-

Express the N-terminal domain of human Hsp90 (residues 9-236) in an E. coli expression system (e.g., BL21(DE3)).

-

Purify the protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged protein) followed by size-exclusion chromatography to ensure high purity and homogeneity.

2. Crystallization:

-

Concentrate the purified Hsp90 N-terminal domain to a suitable concentration (e.g., 10-20 mg/mL).

-

Incubate the protein with a molar excess of the inhibitor (e.g., 17-AAG or 17-DMAG) for a sufficient time to allow complex formation.

-

Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop). A common starting point for Hsp90 is using polyethylene glycol (PEG) as a precipitant in a buffered solution (e.g., HEPES or Tris) at various pH values.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, temperature, and protein concentration.

3. Data Collection and Structure Determination:

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure using molecular replacement with a known Hsp90 structure as a search model.

-

Refine the model against the experimental data and build the inhibitor molecule into the electron density map.

Experimental Workflow for Hsp90 Inhibitor Characterization

The characterization of a novel Hsp90 inhibitor typically follows a multi-step workflow, from initial biochemical screening to cellular and in vivo validation.

Conclusion

The inhibition of Hsp90 by ansamycin derivatives like 17-AAG and 17-DMAG represents a promising strategy for cancer therapy. A thorough understanding of the structural basis of this inhibition, coupled with robust experimental methodologies, is crucial for the development of next-generation Hsp90 inhibitors with improved efficacy and safety profiles. This guide provides a foundational resource for researchers in this field, summarizing key data and protocols to facilitate further investigation into this important therapeutic target.

References

- 1. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 [frontiersin.org]

- 6. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]

- 7. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Human Hsp90 cochaperones: perspectives on tissue-specific expression and identification of cochaperones with similar in vivo functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hsp90 Co-chaperones Form Plastic Genetic Networks Adapted to Client Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Hsp90-IN-17 Treatment in In Vitro Cancer Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1][2][3][4][5] Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy.[1][5][6] This document provides detailed protocols for the in vitro application of Hsp90 inhibitors, focusing on compounds structurally and functionally similar to the well-characterized inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG), which will be used as a representative for "Hsp90-IN-17". These protocols are intended for researchers in cancer biology and drug development to assess the efficacy and mechanism of action of Hsp90 inhibitors in various cancer models.

Mechanism of Action

Hsp90 inhibitors, such as 17-AAG and its derivatives, bind to the N-terminal ATP-binding pocket of Hsp90.[1][6] This competitive inhibition of ATP binding disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[1][2] A hallmark of Hsp90 inhibition is the compensatory induction of heat shock proteins, particularly Hsp72.[1] The degradation of key oncogenic client proteins disrupts multiple signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2][7]

Data Presentation

Table 1: IC50 Values of Hsp90 Inhibitors in Various Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values for different Hsp90 inhibitors across a range of cancer cell lines. These values can serve as a starting point for determining the effective concentration of this compound in specific cancer models.

| Cell Line | Cancer Type | Hsp90 Inhibitor | IC50 (nM) | Reference |

| H1437 | Lung Adenocarcinoma | IPI-504 | 3.473 | [8] |

| H1650 | Lung Adenocarcinoma | IPI-504 | 3.764 | [8] |

| H358 | Lung Adenocarcinoma | IPI-504 | 4.662 | [8] |

| H2228 | Lung Adenocarcinoma | STA-9090 | 4.131 | [8] |

| H2009 | Lung Adenocarcinoma | STA-9090 | 4.739 | [8] |

| H1975 | Lung Adenocarcinoma | STA-9090 | 4.739 | [8] |

| NCI-H460 | Lung Cancer | Isoxazolo-fused naphthoquinone 3 | 785 | [9] |

| DLD1 | Colon Cancer | Isoxazolo-fused naphthoquinone 3 | 925 | [9] |

| K562 | Chronic Myelogenous Leukemia | PU-H71 | 130 | [10] |

| Mia-PaCa-2 | Pancreatic Cancer | PU-H71 | 150 | [10] |

| ME180 | Cervical Carcinoma | Geldanamycin | 17-37 | [7] |

| CaSki | Cervical Carcinoma | Geldanamycin | 17-37 | [7] |

| SiHa | Cervical Carcinoma | Geldanamycin | 17-37 | [7] |

| HeLa | Cervical Carcinoma | Geldanamycin | 17-37 | [7] |

| MCF-7 | Breast Cancer | 17-AEPGA / 17-DMAG | <2000 | [11] |

| SKBR-3 | Breast Cancer | 17-AEPGA / 17-DMAG | <2000 | [11] |

| MDA-MB-231 | Breast Cancer | 17-AEPGA / 17-DMAG | <2000 | [11] |

Experimental Protocols

Cell Viability Assay (MTT/SRB Assay)

This protocol determines the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution

-

Solubilization buffer (for MTT) or 10 mM Tris base solution (for SRB)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent).

-

Incubate the plate for 24, 48, or 72 hours.

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

-

For SRB assay: Fix the cells with 10% trichloroacetic acid, wash with water, and stain with 0.4% SRB solution. Wash with 1% acetic acid and air dry. Solubilize the dye with 10 mM Tris base solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity and PARP Cleavage)

This protocol assesses the induction of apoptosis following this compound treatment.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Caspase-Glo® 3/7 Assay kit or similar

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against cleaved PARP and a loading control (e.g., β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure for Caspase Activity:

-

Seed cells in a 96-well plate and treat with this compound as described above for 24-48 hours.

-

Follow the manufacturer's instructions for the Caspase-Glo® 3/7 Assay.

-

Measure luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity.

Procedure for PARP Cleavage (Western Blot):

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Lyse the cells, collect the protein lysates, and determine the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against cleaved PARP.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate. The appearance of a cleaved PARP band indicates apoptosis.

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the effect of this compound on cell cycle progression. Hsp90 inhibition often leads to G1 or G2/M arrest.[2][7]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Hsp90 Client Proteins and Hsp70 Induction

This protocol confirms the on-target effect of this compound by observing the degradation of known Hsp90 client proteins and the induction of Hsp70.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against Hsp70, and Hsp90 client proteins (e.g., AKT, c-RAF, CDK4, HER2)[1][2][12]

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Prepare protein lysates and perform Western blotting as described in the apoptosis assay.

-

Probe the membranes with primary antibodies against Hsp70 and relevant client proteins.

-

A decrease in the levels of client proteins and an increase in Hsp70 expression will confirm Hsp90 inhibition.

Mandatory Visualizations

Caption: Mechanism of this compound action leading to cancer cell death.

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Key signaling pathways affected by Hsp90 inhibition.

References

- 1. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of Hsp90 inhibition for induction of apoptosis and inhibition of growth in cervical carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Heat Shock Protein 90 Inhibitors Suppress P-Glycoprotein Activity and Overcome Multidrug Resistance in Cancer Cells [mdpi.com]

- 10. Affinity-based proteomics reveal cancer-specific networks coordinated by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: Immunoprecipitation to Study Hsp90-IN-17 Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for signal transduction and cell cycle regulation.[1][2] The inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[3][4] Hsp90-IN-17 is a novel inhibitor of Hsp90, and understanding its effect on the Hsp90 interactome is crucial for elucidating its mechanism of action and therapeutic potential.[5]

This document provides a detailed protocol for utilizing immunoprecipitation (IP) to study the protein-protein interactions of Hsp90 in the presence of this compound. Co-immunoprecipitation (Co-IP) is a powerful technique to isolate and identify proteins that interact with a specific protein of interest within a cell lysate.[6][7] By comparing the Hsp90 interactome in cells treated with and without this compound, researchers can identify client proteins whose association with Hsp90 is modulated by the inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general Hsp90 chaperone cycle and the experimental workflow for the immunoprecipitation protocol.

Caption: Hsp90 Chaperone Cycle and Point of Inhibition.

Caption: Immunoprecipitation Experimental Workflow.

Experimental Protocols

This protocol is designed for cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.

Materials and Reagents

-

Cell Lines: Appropriate mammalian cell line expressing the target proteins.

-

Cell Culture Media and Reagents: As required for the specific cell line.

-

This compound: Stock solution in DMSO.

-

DMSO: Vehicle control.

-

Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Wash Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).

-

Elution Buffer: (e.g., 2x Laemmli sample buffer).

-

Primary Antibody: Anti-Hsp90 antibody (validated for immunoprecipitation).

-

Isotype Control Antibody: Normal IgG from the same species as the primary antibody.

-

Protein A/G Agarose or Magnetic Beads.

-

SDS-PAGE Gels and Buffers.

-

Western Blotting Membranes, Buffers, and Reagents.

-

Antibodies for Western Blotting: Anti-Hsp90 and antibodies against potential interacting proteins.

Procedure

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) for the specified duration. The optimal concentration and time should be determined empirically.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Pre-clearing the Lysate:

-

To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C with gentle rotation.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add the anti-Hsp90 antibody. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully remove the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual supernatant.

-

-

Elution:

-

Resuspend the beads in 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Centrifuge at 1,000 x g for 1 minute and collect the supernatant containing the eluted proteins.

-

-

Analysis by SDS-PAGE and Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against Hsp90 (to confirm successful immunoprecipitation) and potential interacting proteins.

-

Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

-

Data Presentation

The results of the co-immunoprecipitation experiment can be summarized in a table to facilitate comparison between the different treatment conditions. This allows for a clear overview of the proteins that show altered interaction with Hsp90 upon treatment with IN-17.

| Target Protein | Interaction with Hsp90 (DMSO Control) | Interaction with Hsp90 (this compound Treatment) | Interpretation |

| Hsp90 | +++ | +++ | Successful Immunoprecipitation |

| Client Protein A | ++ | + | Interaction decreased with IN-17 |

| Client Protein B | + | +++ | Interaction increased with IN-17 |

| Client Protein C | +++ | - | Interaction abolished with IN-17 |

| Non-interacting Protein | - | - | Negative Control |

| Interaction strength can be quantified by densitometry of Western blot bands and represented as: +++ (strong), ++ (moderate), + (weak), - (no interaction). |

Further Analysis

For a more comprehensive and unbiased identification of Hsp90-interacting proteins affected by this compound, the eluted samples can be analyzed by mass spectrometry (MS). This powerful technique can identify a broad range of proteins in the immunoprecipitated complex, providing a global view of the Hsp90 interactome and how it is remodeled by the inhibitor. Various proteomic approaches can be employed for this purpose.[8][9]

Troubleshooting

-

High Background: Increase the number of washes, use a more stringent wash buffer, or increase the pre-clearing time.

-

Low Yield of Target Protein: Ensure the antibody is suitable for IP, increase the amount of antibody or lysate, or optimize the lysis buffer.

-

Non-specific Bands: Use a high-quality, specific primary antibody and an appropriate isotype control.

By following this detailed protocol, researchers can effectively utilize immunoprecipitation to investigate the impact of this compound on the Hsp90 interactome, providing valuable insights into its mechanism of action and potential therapeutic applications.

References

- 1. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 3. Associations of HSP90 Client Proteins in Human Breast Cancer | Anticancer Research [ar.iiarjournals.org]

- 4. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Molecular Interaction Network of the Hsp90 Chaperone System - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Approaches for Defining the Hsp90-dependent Proteome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Cytotoxicity of Hsp90-IN-17 using a Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical components of oncogenic signaling pathways.[1][2] Its inhibition leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[3][4] Hsp90-IN-17 is a small molecule inhibitor designed to target Hsp90, leading to the disruption of multiple signaling cascades that promote cancer cell survival and proliferation.[5][6] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a resazurin-based cell viability assay. An alternative MTT-based protocol is also described.

Mechanism of Action of Hsp90 Inhibitors

Hsp90 inhibitors, such as this compound, typically bind to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[3] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[1][4] Key client proteins of Hsp90 include kinases and transcription factors involved in critical cancer-related signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[7][8] By destabilizing these proteins, Hsp90 inhibitors can induce cell cycle arrest and apoptosis.[9]

Signaling Pathway Affected by Hsp90 Inhibition

The inhibition of Hsp90 by compounds like this compound leads to the degradation of multiple client proteins, thereby simultaneously blocking several oncogenic signaling pathways. A simplified representation of the impact of Hsp90 inhibition on the PI3K/Akt and MAPK/ERK pathways is depicted below.

Caption: Hsp90 inhibition disrupts key oncogenic signaling pathways.

Experimental Workflow for Cytotoxicity Assay

The general workflow for determining the cytotoxicity of this compound involves cell seeding, treatment with the inhibitor, incubation, addition of a viability reagent, and subsequent signal measurement.

References

- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Potential of Hsp90 in Targeting Pathological Pathways in Cardiac Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heat shock protein 90 indirectly regulates ERK activity by affecting Raf protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Hsp90-IN-17 Induced Cell Death via Apoptosis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins.[1][2][3] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[1][4][5] These client proteins include key signaling molecules such as Akt, Raf-1, and mutant p53, as well as receptor tyrosine kinases like EGFR and HER2.[4][5][6][7][8] By maintaining the function of these oncoproteins, Hsp90 allows cancer cells to evade apoptosis (programmed cell death), a key mechanism for eliminating damaged or malignant cells.[1][6][9]

Hsp90 inhibitors, such as Hsp90-IN-17, represent a promising therapeutic strategy in oncology. These small molecules typically bind to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone activity.[10][11] This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, disrupting multiple oncogenic signaling pathways simultaneously and ultimately inducing apoptosis in cancer cells.[11][12][13]

These application notes provide a detailed protocol for utilizing apoptosis assays to measure cell death induced by the Hsp90 inhibitor, this compound. The described methods will enable researchers to quantify the apoptotic response and elucidate the underlying cellular mechanisms.

Signaling Pathway of Hsp90 Inhibitor-Induced Apoptosis

The inhibition of Hsp90 by this compound triggers a cascade of events leading to apoptosis. By disrupting the chaperone function of Hsp90, key client proteins that promote cell survival are degraded. This shifts the cellular balance towards apoptosis. The following diagram illustrates the key signaling events following Hsp90 inhibition.

Caption: this compound induced apoptotic signaling pathway.

Quantitative Data Summary

Due to the limited availability of specific published data for this compound, the following table provides representative data for a well-characterized Hsp90 inhibitor, 17-AAG, to illustrate the expected outcomes of the apoptosis assays. Researchers should determine these values empirically for this compound.

| Cell Line | Hsp90 Inhibitor | Assay | Parameter | Result | Reference |

| Human Glioma Cell Lines | 17-AAG | Cell Viability (MTS Assay) | IC50 (4 days) | 0.05 - 0.5 µM | [14] |

| Human Neuroblastoma Cells | 17-AAG | Cytotoxicity Assay | Significant cell death | 30 - 60 nM (5 days) | [15] |

| Human Breast Cancer Cell Lines | 17-DMAG | Growth Inhibition | IC50 (72 hours) | <2 µM | [16] |

| Human Gallbladder Cancer Cells | 17-AAG | Cell Viability | Dose-dependent decrease | 1 - 2 µM (24 hours) | [8] |

Experimental Workflow

The following diagram outlines the general workflow for assessing this compound-induced apoptosis in a cancer cell line of interest.

Caption: Workflow for apoptosis assay of this compound.

Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

Collect the culture medium, which contains detached (potentially apoptotic) cells.

-

Wash the adherent cells with PBS.

-

Detach the adherent cells using a gentle method such as trypsinization.

-

Combine the detached cells with the cells collected from the culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained and single-stained controls to set up compensation and gates.

-

The cell populations will be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a peptide substrate (DEVD-pNA) that is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cell Lysis Buffer

-

Caspase-3 Colorimetric Assay Kit (containing DEVD-pNA substrate, reaction buffer, and DTT)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Seed 1-2 x 10^6 cells per well in a 6-well plate.

-

Treat the cells with this compound as described in the Annexin V protocol.

-

-

Cell Lysate Preparation:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new tube.

-

-

Caspase-3 Assay:

-

Determine the protein concentration of each lysate.

-

Add 50-200 µg of protein from each sample to separate wells of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.

-

Add 5 µL of the 4 mM DEVD-pNA substrate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 400-405 nm using a microplate reader.

-

-

Data Analysis:

-

The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples with the untreated control.

-

Conclusion

The protocols detailed in these application notes provide a robust framework for assessing the apoptotic effects of this compound on cancer cells. By employing both Annexin V/PI staining and caspase-3 activity assays, researchers can obtain quantitative data on the induction of apoptosis and gain insights into the molecular mechanisms of this compound-induced cell death. This information is crucial for the preclinical evaluation and further development of Hsp90 inhibitors as potential anti-cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hsp90: A New Player in DNA Repair? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heat shock proteins: essential proteins for apoptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]

- 10. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. worthington-biochem.com [worthington-biochem.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lentiviral shRNA Knockdown for Validating Hsp90-IN-17 Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1] It facilitates the proper folding, stability, and activity of a wide array of "client" proteins, many of which are integral components of cell signaling pathways that regulate cell proliferation, survival, and differentiation.[2][3][4] In cancer cells, Hsp90 is often overexpressed and is essential for the stability and function of numerous oncoproteins, including kinases, transcription factors, and cell cycle regulators.[3][5][6] This reliance of cancer cells on Hsp90 makes it an attractive target for therapeutic intervention.

Hsp90 inhibitors, such as the investigational compound Hsp90-IN-17, are being developed to disrupt the chaperone's function, leading to the degradation of its client proteins and subsequent inhibition of tumor growth. Validating the on-target effects of such inhibitors is a crucial step in drug development. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for specific gene silencing.[7] By selectively reducing the expression of Hsp90 or its putative client proteins, researchers can mimic the effects of an Hsp90 inhibitor and validate its mechanism of action.

These application notes provide a detailed protocol for using lentiviral shRNA to knock down Hsp90 and its client proteins to validate the targets of this compound. The protocols cover shRNA design, lentivirus production, cell transduction, and methods for validating gene knockdown and assessing downstream cellular effects.

Data Presentation

Effective target validation relies on the clear presentation of quantitative data. The following tables provide templates for organizing and presenting data from lentiviral shRNA knockdown experiments aimed at validating this compound targets.

Table 1: Validation of Hsp90AB1 Knockdown Efficiency by qRT-PCR

| shRNA Construct | Target Gene | Relative mRNA Expression (Fold Change) | Standard Deviation | P-value |

| shRNA-Control | Hsp90AB1 | 1.00 | 0.08 | - |

| shRNA-Hsp90AB1-1 | Hsp90AB1 | 0.25 | 0.03 | <0.01 |

| shRNA-Hsp90AB1-2 | Hsp90AB1 | 0.38 | 0.05 | <0.01 |

| shRNA-Hsp90AB1-3 | Hsp90AB1 | 0.19 | 0.02 | <0.001 |

This table summarizes the quantitative real-time PCR (qRT-PCR) data, demonstrating the reduction in Hsp90AB1 mRNA levels following transduction with different shRNA constructs compared to a non-targeting control.

Table 2: Quantification of Hsp90 and Client Protein Knockdown by Western Blot

| Target Protein | shRNA Construct | Normalized Protein Level (vs. Loading Control) | % Knockdown |

| Hsp90β | shRNA-Control | 1.00 | 0% |

| Hsp90β | shRNA-Hsp90AB1-3 | 0.22 | 78% |

| Akt | shRNA-Control | 1.00 | 0% |

| Akt | shRNA-Hsp90AB1-3 | 0.45 | 55% |

| CDK4 | shRNA-Control | 1.00 | 0% |

| CDK4 | shRNA-Hsp90AB1-3 | 0.38 | 62% |

| p-ERK | shRNA-Control | 1.00 | 0% |

| p-ERK | shRNA-Hsp90AB1-3 | 0.51 | 49% |

This table presents the quantification of protein levels from Western blot analysis, showing the downregulation of Hsp90 and its client proteins (Akt, CDK4, p-ERK) in cells treated with a validated Hsp90 shRNA.

Table 3: Cellular Phenotype Analysis Following Hsp90 Knockdown

| Treatment | Cell Viability (% of Control) | Apoptosis Rate (% Annexin V Positive) | Cell Migration (Relative Wound Closure) |

| Untransduced | 100% | 5.2% | 1.00 |

| shRNA-Control | 98.5% | 5.8% | 0.97 |

| shRNA-Hsp90AB1-3 | 45.3% | 28.7% | 0.35 |

| This compound (1 µM) | 42.1% | 31.2% | 0.31 |

This table compares the phenotypic effects of Hsp90 knockdown with the effects of the Hsp90 inhibitor this compound, demonstrating a correlation between the genetic and pharmacological inhibition of Hsp90.

Experimental Protocols

Protocol 1: Lentiviral shRNA Plasmid Preparation

This protocol outlines the steps for designing and preparing lentiviral shRNA plasmids targeting Hsp90 or a putative client protein.

1.1. shRNA Design:

-

Utilize online design tools (e.g., Broad Institute's GPP Web Portal, Dharmacon's siDESIGN Center) to design shRNA sequences targeting the gene of interest.

-

Design at least three independent shRNA sequences per target to ensure at least one provides significant knockdown.

-

Include a non-targeting scramble shRNA as a negative control.

-

Ensure the shRNA sequences include appropriate restriction enzyme sites for cloning into the lentiviral vector (e.g., pLKO.1).

1.2. Oligonucleotide Annealing:

-